Fmoc-3-nitro-D-phenylalanine
CAS No.: 478183-71-0
VCID: VC21540203
Molecular Formula: C24H20N2O6
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-3-nitro-D-phenylalanine is a synthetic, non-proteinogenic amino acid derivative that plays a crucial role in peptide synthesis and various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a nitro group at the ortho position of the phenyl ring. This compound is primarily used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protective group that can be easily removed under mild basic conditions . ApplicationsFmoc-3-nitro-D-phenylalanine is widely utilized in several research areas:
Research FindingsRecent studies have highlighted the potential therapeutic applications of related compounds, such as antibacterial properties against Gram-positive bacteria. The nitro group in Fmoc-3-nitro-D-phenylalanine provides a unique reactivity profile, making it suitable for various chemical modifications and applications in materials science and medicinal chemistry . Synthesis and HandlingFmoc-3-nitro-D-phenylalanine can be synthesized from commercially available starting materials and is classified under the category of protected amino acids. The synthesis typically involves several key steps, including the introduction of the Fmoc protecting group and the nitration of the phenyl ring. Handling and storage require adherence to standard safety protocols for protected amino acids, including protection from moisture and light . |
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CAS No. | 478183-71-0 |
Product Name | Fmoc-3-nitro-D-phenylalanine |
Molecular Formula | C24H20N2O6 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |
Standard InChIKey | UDIZJKKIJYRJIN-JOCHJYFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Synonyms | 478183-71-0;Fmoc-3-nitro-D-phenylalanine;Fmoc-L-phe(3-NO2)-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoicacid;FMOC-D-3-NITROPHENYLALANINE;Fmoc-D-3-Nitrophe;Fmoc-D-3-NO2-Phe-OH;SCHEMBL799762;MolPort-001-758-462;ZINC2244132;AKOS015837448;AKOS015907854;AM83451;OR14583;AC-16881;AK163640;BC210915;KB-51995;SC-10892;AB0048871;TR-017568;FT-0679850;A-7711;I14-26571;N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-nitro-D-phenylalanine |
PubChem Compound | 7006635 |
Last Modified | Aug 15 2023 |
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